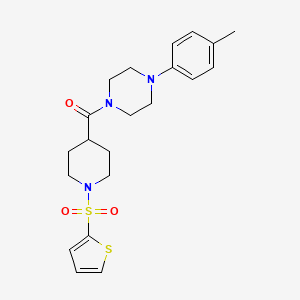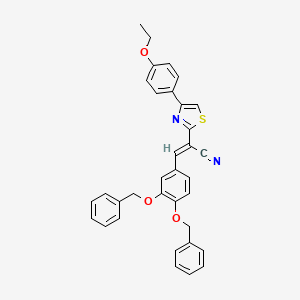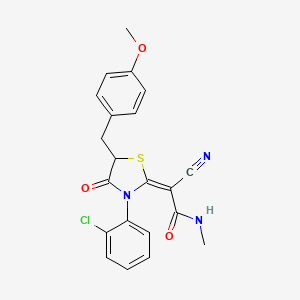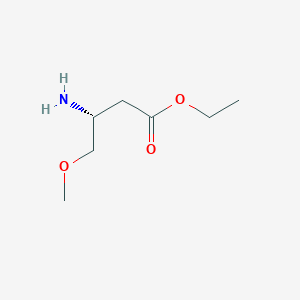
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine, also known as DPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been shown to have antitumor, anti-inflammatory, and analgesic properties. In drug discovery, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been used as a lead compound for the development of new drugs. In neuroscience, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been used as a tool for the study of GABA receptors and their role in the central nervous system.
Mecanismo De Acción
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine acts as a selective allosteric modulator of GABA receptors. It binds to a specific site on the receptor, enhancing the binding of GABA to its own site. This results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine enhances the binding of GABA to its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. In vivo studies have shown that 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine has antitumor, anti-inflammatory, and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is its selectivity for GABA receptors. This allows for the study of the specific effects of GABA on neuronal activity. However, one limitation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine. One direction is the development of new drugs based on the structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine. Another direction is the study of the effects of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine on different types of GABA receptors. Additionally, the use of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine in combination with other drugs could lead to the development of new treatments for various diseases.
Conclusion
In conclusion, 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine, or 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine, is a chemical compound that has shown promising results in various scientific research fields. Its selectivity for GABA receptors makes it a valuable tool for the study of the inhibitory effects of GABA on neuronal activity. The synthesis method of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine is relatively simple, and its biochemical and physiological effects have been extensively studied. While there are limitations to the use of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine in some experiments, its potential applications in drug discovery and the development of new treatments make it an important compound for future research.
Métodos De Síntesis
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-propylmorpholine in the presence of a base catalyst. The resulting compound is a white crystalline solid with a melting point of 98-100 °C. The purity of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine can be confirmed by NMR and HPLC analysis.
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLFAVIHUSDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1C2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2620069.png)
![4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620071.png)
![2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)





![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine](/img/structure/B2620085.png)


![N-(3,4-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2620092.png)